molecular formula C17H27NO6Si B14768010 4-(Tert-butyldimethylsilyloxy)butyl 4-nitrophenyl carbonate

4-(Tert-butyldimethylsilyloxy)butyl 4-nitrophenyl carbonate

Cat. No.: B14768010
M. Wt: 369.5 g/mol
InChI Key: XYOBWPJVGUEKGN-UHFFFAOYSA-N
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Description

4-[tert-Butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl)carbonate is a chemical compound that features a tert-butyl(dimethyl)silyl group, a butyl chain, and a nitrophenyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[tert-Butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl)carbonate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride. The nitrophenyl carbonate moiety can be introduced through a reaction with 4-nitrophenyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[tert-Butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl)carbonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carbonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrophenyl derivatives.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of carbamate or carbonate derivatives depending on the nucleophile used.

Scientific Research Applications

4-[tert-Butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl)carbonate has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Could be used in the development of prodrugs where the carbonate group is cleaved in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-[tert-Butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl)carbonate involves the cleavage of the carbonate group under specific conditions, releasing the active moiety. The molecular targets and pathways would depend on the specific application, such as drug delivery or material synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[tert-Butyldimethylsilyloxy]benzaldehyde
  • tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-nitrophenyl)carbonate

Uniqueness

4-[tert-Butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl)carbonate is unique due to its combination of a silyl protecting group and a nitrophenyl carbonate moiety. This dual functionality allows it to be used in a variety of synthetic applications where both protection and reactivity are required.

Properties

Molecular Formula

C17H27NO6Si

Molecular Weight

369.5 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C17H27NO6Si/c1-17(2,3)25(4,5)23-13-7-6-12-22-16(19)24-15-10-8-14(9-11-15)18(20)21/h8-11H,6-7,12-13H2,1-5H3

InChI Key

XYOBWPJVGUEKGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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